Superior Calculated Lipophilicity (XLogP3) Distinguishes 4-Fluorophenyl from 2-Chlorophenyl Analog
The target compound (CAS 823220-13-9) exhibits a calculated LogP (XLogP3) of 1.6, which is 0.6 units lower than its direct 2-chlorophenyl analog (CAS 823220-09-3, XLogP3 = 2.2) [1][2]. This represents a >25% reduction in predicted lipophilicity, a physicochemical property that strongly correlates with improved aqueous solubility and reduced non-specific protein binding for drug-like molecules.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide (CAS 823220-09-3); XLogP3 = 2.2 |
| Quantified Difference | Δ = -0.6 (Target is 0.6 units more polar) |
| Conditions | Computational prediction (PubChem XLogP3 algorithm, 2024 release) |
Why This Matters
A lower logP value directly reduces the risk of late-stage drug development failure due to poor solubility or excessive off-target protein binding, making the 4-fluorophenyl compound a more favorable starting point for lead optimization than the more lipophilic 2-chlorophenyl variant.
- [1] Angene Chemical. Technical Datasheet for CAS 823220-13-9. Retrieved April 30, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11483007. Retrieved April 30, 2026. View Source
